molecular formula C9H15Cl2N3O2 B15277487 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride CAS No. 1172619-74-7

6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride

Cat. No.: B15277487
CAS No.: 1172619-74-7
M. Wt: 268.14 g/mol
InChI Key: LSDPRCOPDZTTBO-UHFFFAOYSA-N
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Description

6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione xhydrochloride is a chemical compound with the molecular formula C9H14ClN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .

Scientific Research Applications

6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-((3-Chloropropyl)amino)-1,3-dimethyluracil: A closely related compound with similar chemical properties.

    1,3-Dimethyluracil: A precursor in the synthesis of 6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

    3-Chloropropylamine: A reagent used in the synthesis of the compound

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

1172619-74-7

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C9H14ClN3O2.ClH/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15;/h6,11H,3-5H2,1-2H3;1H

InChI Key

LSDPRCOPDZTTBO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCCl.Cl

Origin of Product

United States

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